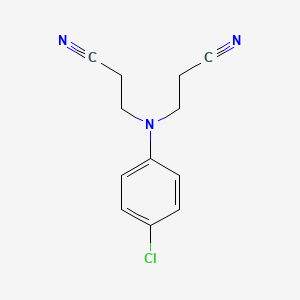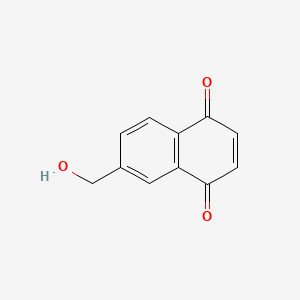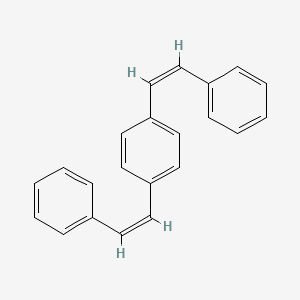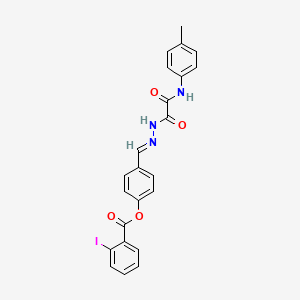
2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can be achieved through various synthetic routes. One common method involves the condensation of 4-tert-butylbenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions typically include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Temperature: Elevated temperatures (e.g., 100-150°C) to facilitate the cyclization process.
Solvent: Organic solvents like ethanol or toluene to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques (e.g., recrystallization, chromatography) are crucial for obtaining high-quality products.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline-4-carboxylic acid or quinoline-4-aldehyde.
Reduction: Formation of 4-methyl-1-piperidinylquinoline or 4-methylpiperidine derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperidinyl substituents, resulting in different chemical and biological properties.
4-(4-Methyl-1-piperidinyl)quinoline: Similar structure but without the tert-butylphenyl group, affecting its reactivity and applications.
2-(4-Tert-butylphenyl)quinoline: Lacks the piperidinyl group, leading to different interactions and effects.
Uniqueness
2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the tert-butylphenyl and piperidinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and binding affinity to specific targets, making it a valuable compound for research and development.
特性
CAS番号 |
853310-49-3 |
|---|---|
分子式 |
C25H30N2 |
分子量 |
358.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-(4-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C25H30N2/c1-18-13-15-27(16-14-18)24-17-23(26-22-8-6-5-7-21(22)24)19-9-11-20(12-10-19)25(2,3)4/h5-12,17-18H,13-16H2,1-4H3 |
InChIキー |
LIXDQLBINDHSRE-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)







![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)



![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

